molecular formula C8H17N3 B15294182 Dimethylhydrazone-1-methyl-4-piperidinone

Dimethylhydrazone-1-methyl-4-piperidinone

Cat. No.: B15294182
M. Wt: 155.24 g/mol
InChI Key: DGVACJGOKLNZFF-UHFFFAOYSA-N
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Description

Dimethylhydrazone-1-methyl-4-piperidinone is an organic compound with the molecular formula C8H17N3. It is an intermediate in the synthesis of various pharmaceutical compounds, including narcotic analgesics like α-Meprodine Hydrochloride. This compound is also an analogue of Proline.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylhydrazone-1-methyl-4-piperidinone can be synthesized through the reaction of 1-methyl-4-piperidinone with dimethylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethylhydrazone-1-methyl-4-piperidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Dimethylhydrazone-1-methyl-4-piperidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly narcotic analgesics.

    Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Dimethylhydrazone-1-methyl-4-piperidinone involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular pathways and targets depend on the specific application and the compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidinone: A precursor in the synthesis of Dimethylhydrazone-1-methyl-4-piperidinone.

    Proline: An analogue of this compound.

    N-Methyl-4-piperidone: Another similar compound used in organic synthesis

Uniqueness

This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of narcotic analgesics and other pharmaceutical compounds. Its ability to undergo various chemical reactions and form different products adds to its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

N-methyl-N-[(1-methylpiperidin-4-ylidene)amino]methanamine

InChI

InChI=1S/C8H17N3/c1-10(2)9-8-4-6-11(3)7-5-8/h4-7H2,1-3H3

InChI Key

DGVACJGOKLNZFF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NN(C)C)CC1

Origin of Product

United States

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